molecular formula C9H17ClN2O2 B2825024 Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1628833-38-4

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B2825024
CAS No.: 1628833-38-4
M. Wt: 220.7
InChI Key: OQLZWIZWNPGCFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthetic route includes a series of reactions such as substitution and esterification . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors, modulating their signaling pathways .

Properties

IUPAC Name

methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLZWIZWNPGCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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